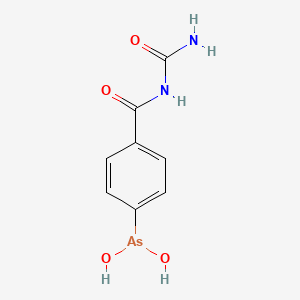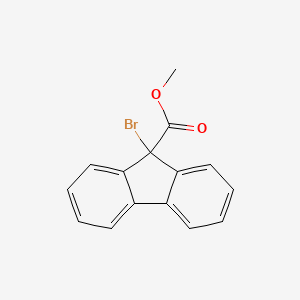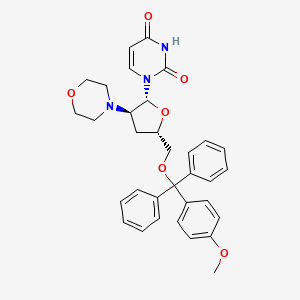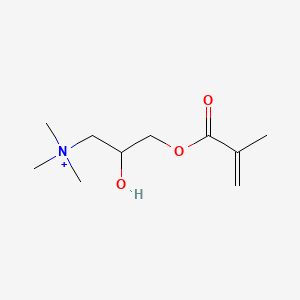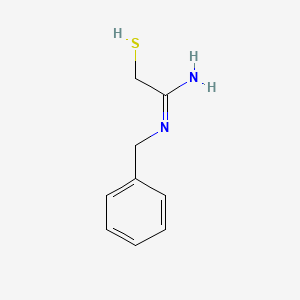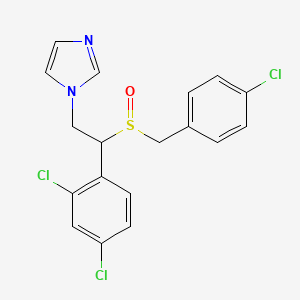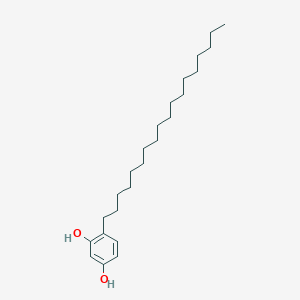
4-Octadecylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octadecylbenzene-1,3-diol: is an organic compound with the molecular formula C24H42O2 . It is a derivative of benzene, where two hydroxyl groups are substituted at the 1 and 3 positions, and an octadecyl group is attached at the 4 position. This compound is a type of dihydroxybenzene, which is known for its various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with octadecyl bromide. The reaction is carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Octadecylbenzene-1,3-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Octadecylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and additive to enhance material properties.
Wirkmechanismus
The mechanism of action of 4-Octadecylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can influence biological pathways. The octadecyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Comparison: 4-Octadecylbenzene-1,3-diol is unique due to the presence of the long octadecyl chain, which imparts distinct hydrophobic properties compared to other dihydroxybenzenes. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
21093-23-2 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
4-octadecylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)21-24(22)26/h19-21,25-26H,2-18H2,1H3 |
InChI-Schlüssel |
LWWXYKKZEDHOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


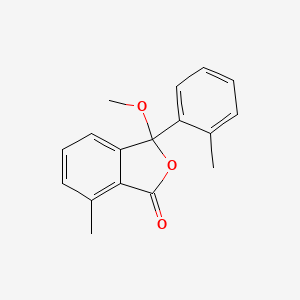
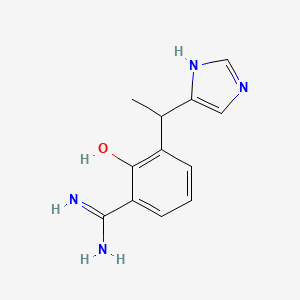
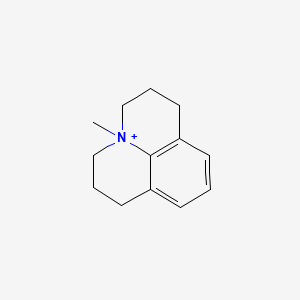
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

